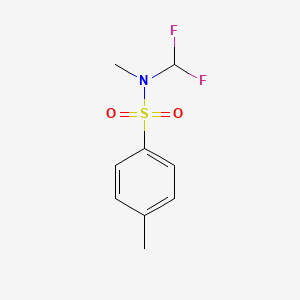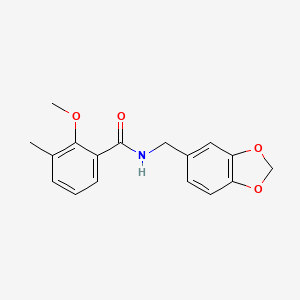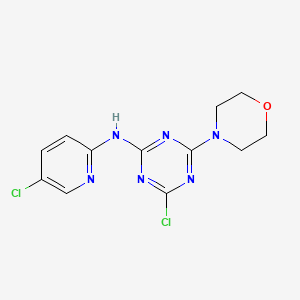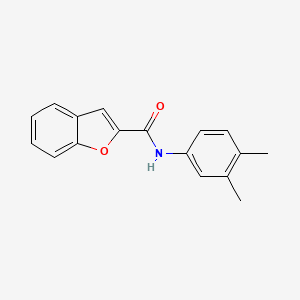![molecular formula C15H14BrNO5S B5569393 2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5569393.png)
2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate" often involves halogenation, sulfonation, and the formation of imino groups. For example, the synthesis of Tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate involves the reaction between tris(5-bromo-2-methoxyphenyl)bismuth and benzenesulfonic acid in the presence of hydrogen peroxide, showcasing a method that could be adapted for the target compound (Sharutin & Sharutina, 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to the target compound often features significant interactions such as intra- and intermolecular hydrogen bonding, and coordination to metal atoms in the case of metal-organic frameworks. For instance, the compound "2-[(4-Bromophenyl)iminomethyl]-6-methoxyphenol" displays a planar structure due to the conjugation of the imino group with the aromatic system, supported by an intramolecular hydrogen bond (Yang et al., 2005).
Chemical Reactions and Properties
The chemical reactions involving compounds like "2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate" can include nucleophilic substitution, where the bromo group makes the compound a good electrophile. For example, the reaction of Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate with nucleophiles results in Michael adducts, illustrating the type of reactions such compounds can undergo (Vasin et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their handling and application in various fields. For instance, the solvate form of Tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate indicates its solubility characteristics and the potential for crystallization, important for purification and application purposes (Sharutin & Sharutina, 2016).
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
A study has synthesized new compounds with potential applications in photodynamic therapy for cancer treatment. The compounds, including ones related to benzenesulfonamide derivatives, have shown significant properties such as high singlet oxygen quantum yield, which is crucial for the efficacy of photodynamic therapy. These features make them potential candidates for treating cancer through this method (Pişkin, Canpolat, & Öztürk, 2020).
Green Chemistry Applications
Research on the nucleophilic displacement of alkyl groups in aryl alkyl ethers using ionic liquid halide has highlighted a green chemistry approach to regenerate phenols from ethers. This method offers an environmentally friendly alternative for the cleavage of ethers, demonstrating the compound's utility in sustainable chemical processes (Boovanahalli, Kim, & Chi, 2004).
Antioxidant Sources from Marine Algae
Compounds related to bromophenol derivatives, isolated from the red alga Rhodomela confervoides, have shown potential as natural antioxidants. These compounds could be valuable in preventing oxidative deterioration in food, further underscoring the diverse applications of such chemical entities in food science and nutrition (Li, Li, Gloer, & Wang, 2011).
Luminescent Materials for Sensing and Imaging
The synthesis of luminescent coordination polymers using derivatives of benzenesulfonate has been explored. These materials exhibit promising properties for applications in sensing and imaging, highlighting the versatility of benzenesulfonate derivatives in the development of functional materials (Yang, Rivers, McCarty, Wiester, & Jones, 2008).
properties
IUPAC Name |
[2-bromo-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S/c1-10-3-5-12(6-4-10)23(19,20)22-15-13(16)7-11(9-17-18)8-14(15)21-2/h3-9,18H,1-2H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXBMNHXCXHWIV-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)C=NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)/C=N/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine](/img/structure/B5569327.png)
![(4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5569345.png)
![methyl 4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5569349.png)
![6-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5569356.png)
![N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5569369.png)

![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)



![2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5569407.png)
![2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5569415.png)